molecular formula C18H11N3O3S B2829209 4-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)chromene-3-carboxamide CAS No. 477551-40-9

4-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)chromene-3-carboxamide

Cat. No. B2829209
CAS RN: 477551-40-9
M. Wt: 349.36
InChI Key: VRDCAGUXALNZDO-UHFFFAOYSA-N
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Description

4-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)chromene-3-carboxamide, also known as OTCC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in drug discovery and development. OTCC belongs to the class of chromene derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.

Scientific Research Applications

1. Crystal Structure and Polymorphism

4-Oxo-N-phenyl-4H-chromene-2-carboxamide, a derivative of 4-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)chromene-3-carboxamide, is studied for its crystal structure, exhibiting an anti-rotamer conformation about the C-N bond. The amide O atom can be either trans- or cis-related to the O atom of the pyran ring. Understanding these structural characteristics is crucial in the field of crystallography and material sciences (Reis et al., 2013).

2. Synthesis of Novel Organic Ligands

The compound is used in the synthesis of novel organic ligands and metal complexes. These synthesized ligands have applications in coordination chemistry and can be significant in developing new materials and catalysts (Myannik et al., 2018).

3. Antimicrobial Activity

Derivatives of the compound have been synthesized and evaluated for their antimicrobial activity. This application is crucial in pharmaceutical research, especially in the development of new antibacterial and antifungal agents (Raval et al., 2012).

4. Synthesis of Pyrazolin-5-One Derivatives

Its derivatives are used in synthesizing pyrazolin-5-one compounds, which are then tested for their microbial activity. This synthesis process and subsequent testing are significant in developing new pharmaceutical agents (Mostafa et al., 2013).

5. Synthesis of Coumarin Derivatives

It is used in the synthesis of innovative coumarin derivatives containing the thiazolidin-4-one ring. The study of these compounds' biological properties is vital in medicinal chemistry (Ramaganesh et al., 2010).

6. Anticancer Activity in Breast Cancer

Chromeno derivatives have been designed and synthesized, followed by an evaluation of their anticancer activities, particularly against breast cancer. This application is crucial in oncology and drug development (Abd El Ghani et al., 2022).

7. Synthesis of Aromatic Polyamides

The compound is instrumental in synthesizing aromatic polyamides with photosensitive coumarin pendent groups. These materials have potential applications in materials science, particularly in the development of new polymers with unique properties (Nechifor, 2009).

properties

IUPAC Name

4-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O3S/c22-16-12-5-1-2-6-15(12)24-9-13(16)17(23)21-18-20-14(10-25-18)11-4-3-7-19-8-11/h1-10H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDCAGUXALNZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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